N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, a pyridazine moiety, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Thioacetamide Formation: The thioacetamide group is introduced by reacting the intermediate with thioacetic acid or a thioamide derivative.
Final Coupling: The final step involves coupling the pyridazine intermediate with the 4-acetamidophenyl group under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or the thioacetamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogens or nitro groups.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound could be used as a probe or tool in biological research to study various biochemical pathways.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-2-(phenylthio)acetamide
- N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
- N-(4-acetamidophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide
Uniqueness
N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the 2,5-dimethoxyphenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further study and application.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14(27)23-15-4-6-16(7-5-15)24-21(28)13-31-22-11-9-19(25-26-22)18-12-17(29-2)8-10-20(18)30-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJRHAKLTDYLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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